3-(Bromomethyl)-5-chlorobenzoic acid
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Overview
Description
3-(Bromomethyl)-5-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chlorobenzoic acid typically involves the bromination of 5-chlorobenzoic acid. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-chlorobenzoic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzoic acids or benzoates depending on the nucleophile used.
- Carboxylic acids from oxidation reactions.
- Methyl-substituted benzoic acids from reduction reactions.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-5-chlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. It can be used to synthesize pharmaceutical candidates that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chlorobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the transfer of electrons to the oxidizing agent. In reduction reactions, the bromomethyl group is reduced to a methyl group by gaining electrons from the reducing agent.
Comparison with Similar Compounds
3-(Bromomethyl)benzoic acid: Lacks the chlorine atom at the fifth position.
5-Chlorobenzoic acid: Lacks the bromomethyl group at the third position.
3-(Chloromethyl)-5-bromobenzoic acid: Has the positions of the bromine and chlorine atoms swapped.
Uniqueness: 3-(Bromomethyl)-5-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives through various chemical reactions.
Properties
CAS No. |
1379355-24-4 |
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Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) |
InChI Key |
RJGYCLKQGNBXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)CBr |
Origin of Product |
United States |
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